Cas no 2228654-32-6 (2,2-difluoro-1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropan-1-amine)

2,2-Difluoro-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclopropan-1-amine is a fluorinated cyclopropane derivative featuring an imidazopyridine moiety. This compound is of interest in medicinal chemistry due to its unique structural framework, combining a difluorocyclopropyl group with a heterocyclic system. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the imidazopyridine scaffold contributes to potential interactions with biological targets. Its rigid cyclopropane ring may confer conformational constraints, improving selectivity in ligand-receptor binding. This structure is particularly valuable in the development of pharmaceuticals, where such properties are critical for optimizing pharmacokinetics and pharmacodynamics. Further research may explore its applications in drug discovery, particularly for CNS or enzyme-targeted therapies.
2,2-difluoro-1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropan-1-amine structure
2228654-32-6 structure
Product Name:2,2-difluoro-1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropan-1-amine
CAS No:2228654-32-6
MF:C10H13F2N3
MW:213.227128744125
CID:6452844
PubChem ID:165850298
Update Time:2025-11-01

2,2-difluoro-1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropan-1-amine
    • EN300-1953015
    • 2,2-difluoro-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclopropan-1-amine
    • 2228654-32-6
    • Inchi: 1S/C10H13F2N3/c11-10(12)6-9(10,13)7-5-15-4-2-1-3-8(15)14-7/h5H,1-4,6,13H2
    • InChI Key: WGSYGNPMVHSZIC-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C1=CN2CCCCC2=N1)N)F

Computed Properties

  • Exact Mass: 213.10775375g/mol
  • Monoisotopic Mass: 213.10775375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 43.8Ų

2,2-difluoro-1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropan-1-amine Pricemore >>

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Additional information on 2,2-difluoro-1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropan-1-amine

Introduction to 2,2-difluoro-1-{5H,6H,7H,8H-imidazo[1,2-apyridin-2-yl}cyclopropan-1-amine (CAS No: 2228654-32-6)

2,2-difluoro-1-{5H,6H,7H,8H-imidazo[1,2-apyridin-2-yl}cyclopropan-1-amine (CAS No: 2228654-32-6) represents a novel heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of imidazopyridines, a structural motif known for its broad spectrum of biological activities. The presence of both fluorine and nitrogen-containing heterocycles in its molecular framework suggests potential advantages in terms of metabolic stability and binding affinity to biological targets.

The chemical structure of 2,2-difluoro-1-{5H,6H,7H,8H-imidazo[1,2-apyridin-2-yl}cyclopropan-1-amine features a cyclopropane ring fused with an imidazopyridine core. The cyclopropane moiety is a well-known pharmacophore that can enhance the lipophilicity and binding interactions of small molecules with biological receptors. The fluorine atoms at the 2-position of the cyclopropane ring are particularly noteworthy, as they can modulate the electronic properties of the molecule and improve its pharmacokinetic profile.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of this compound with high precision. Studies indicate that 2,2-difluoro-1-{5H,6H,7H,8H-imidazo[1,2-apyridin-2-yl}cyclopropan-1-amine exhibits promising interactions with various enzymes and receptors involved in critical biological pathways. For instance, preliminary docking studies suggest that it may bind to targets associated with inflammation and immune response.

The synthesis of CAS No: 2228654-32-6 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms into the cyclopropane ring necessitates specialized synthetic methodologies to achieve regioselectivity and minimize side reactions. Researchers have employed transition metal-catalyzed cross-coupling reactions as key steps in the synthetic route, leveraging the unique reactivity of palladium and nickel complexes.

In the realm of drug discovery, imidazopyridines have been extensively studied for their potential as antiviral, anticancer, and anti-inflammatory agents. The structural features of CAS No: 2228654-32-6, including the fused heterocyclic system and the cyclopropane ring, make it an attractive candidate for further exploration in these therapeutic areas. Specifically, its ability to modulate enzyme activity has led to investigations into its potential as a kinase inhibitor.

Current research is focused on evaluating the pharmacological properties of CAS No: 2228654-32-6 through both in vitro and in vivo studies. In cell-based assays, early results have shown that this compound exhibits dose-dependent effects on selected targets relevant to disease pathways. Additionally, animal models are being utilized to assess its safety profile and pharmacokinetic behavior.

The role of fluorine substitution in pharmaceuticals cannot be overstated. Fluorinated compounds often exhibit improved bioavailability due to enhanced lipophilicity and metabolic stability. In the case of CAS No: 2228654-32-6, the fluorine atoms are strategically positioned to maximize these benefits while maintaining structural integrity. This has prompted further investigation into its potential as a lead compound for drug development.

As computational methods continue to evolve, virtual screening techniques are being employed to identify novel derivatives of CAS No: 2228654-32-6 with enhanced activity profiles. By integrating machine learning algorithms with traditional pharmacophore modeling, researchers aim to accelerate the discovery process and identify optimized analogs for preclinical testing.

The development of new therapeutic agents relies heavily on understanding their interaction with biological systems at a molecular level. Advanced spectroscopic techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in elucidating the structure-function relationships of CAS No: 2228654-32-6. These studies provide critical insights into how modifications at specific positions within the molecule can influence its biological activity.

The future prospects for CAS No: 2228654-32-6 are promising given its unique structural features and preliminary biological activity. Ongoing research aims to refine synthetic methodologies for large-scale production while exploring new derivatives with improved pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

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